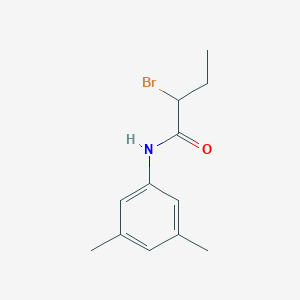
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide is an organic compound with the molecular formula C12H16BrNO It is a brominated derivative of butyramide, featuring a bromine atom attached to the butyramide backbone and a 3,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide typically involves the bromination of N-(3,5-dimethylphenyl)butyramide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted butyramides, depending on the nucleophile used.
Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction can produce alcohols or amines.
Hydrolysis: Hydrolysis results in the formation of 3,5-dimethylphenylamine and butyric acid.
科学的研究の応用
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
Similar Compounds
N-(3,5-Dimethylphenyl)butyramide: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-N-phenylbutyramide: Similar structure but without the methyl groups on the phenyl ring.
2-Bromo-N-(3,4-dimethylphenyl)butyramide: Similar but with different methyl group positions on the phenyl ring.
Uniqueness
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide is unique due to the presence of both the bromine atom and the 3,5-dimethylphenyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
特性
CAS番号 |
924969-59-5 |
|---|---|
分子式 |
C12H16BrNO |
分子量 |
270.17 g/mol |
IUPAC名 |
2-bromo-N-(3,5-dimethylphenyl)butanamide |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) |
InChIキー |
OBCHOWHJLYHVES-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



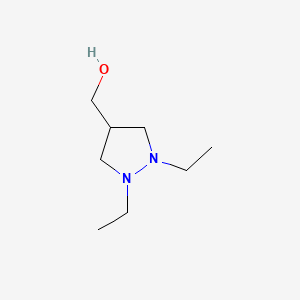
![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)

![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
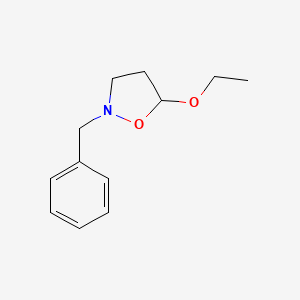
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
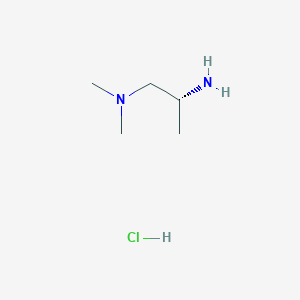
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
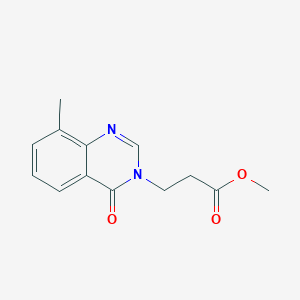
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)
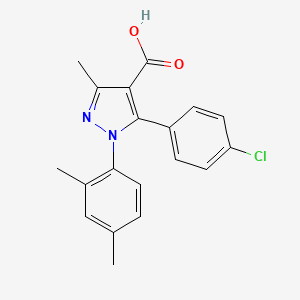
![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
